9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-
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Overview
Description
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- typically involves multi-step organic reactions. The process starts with the nitration of anthracene to introduce nitro groups, followed by amination and hydroxylation steps. The methoxyphenyl group is introduced through a substitution reaction, often using methoxyphenylamine as a reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of nitro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and hydroxylated derivatives.
Substitution: Formation of substituted anthraquinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine
Medically, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antitumor activities.
Industry
Industrially, it is used in the production of dyes and pigments, providing vibrant colors and stability to fabrics and materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. The compound also generates reactive oxygen species (ROS), leading to oxidative stress and cell death. Molecular targets include topoisomerases and other enzymes involved in DNA repair and replication.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxyanthraquinone
- 1,4-Diamino-9,10-anthracenedione
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- has unique functional groups that enhance its reactivity and potential applications. The presence of the methoxyphenyl and nitro groups provides additional sites for chemical modification, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
71412-38-9 |
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Molecular Formula |
C21H15N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-amino-5-hydroxy-4-(2-methoxyanilino)-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C21H15N3O6/c1-30-15-5-3-2-4-11(15)23-12-7-6-10(22)16-17(12)21(27)19-14(25)9-8-13(24(28)29)18(19)20(16)26/h2-9,23,25H,22H2,1H3 |
InChI Key |
BKWLXQMMPYJEDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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